[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone
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Overview
Description
[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, an oxazole ring, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the chlorophenyl and piperidine groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has potential applications in studying enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for biochemical research.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting various diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis, particularly in the acetoacetic ester synthesis.
3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate: A complex compound used in various chemical applications.
Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate: Utilized in aryl halide chemistry.
Uniqueness
What sets [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone apart is its combination of functional groups, which provides a unique reactivity profile. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
309719-38-8 |
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Molecular Formula |
C17H19ClN2O2 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H19ClN2O2/c1-11-7-5-6-10-20(11)17(21)15-12(2)22-19-16(15)13-8-3-4-9-14(13)18/h3-4,8-9,11H,5-7,10H2,1-2H3 |
InChI Key |
UVCNIJHXQVVPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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